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Cyclohexyl 5-oxoprolinate - 31437-47-5

Cyclohexyl 5-oxoprolinate

Catalog Number: EVT-1795247
CAS Number: 31437-47-5
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cyclohexyl 5-oxoprolinate can be sourced from various chemical databases, including PubChem, where it is cataloged under the CAS number 31437-47-5. In terms of classification, it falls under the category of organic compounds and more specifically, it is categorized as an amino acid derivative due to its structural features that resemble those of amino acids.

Synthesis Analysis

Methods of Synthesis

The synthesis of Cyclohexyl 5-oxoprolinate typically involves several methods, with one prominent approach being the use of activated esters. The Fmoc (Fluorenylmethyloxycarbonyl) strategy is often employed, where the Fmoc group is introduced through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of HOBt (1-Hydroxybenzotriazole). This method is favored for its efficiency and minimal side product formation.

Technical Details

The synthesis process generally follows these steps:

  1. Protection: The amino group of proline is protected using Fmoc.
  2. Activation: The carboxylic acid group is activated to form an ester.
  3. Coupling: The activated ester undergoes coupling reactions with other amino acids or nucleophiles to form peptides or other derivatives.
Molecular Structure Analysis

Structure and Data

Cyclohexyl 5-oxoprolinate has a complex molecular structure that includes multiple functional groups. Its molecular formula is C10H15NO3C_{10}H_{15}NO_3, and it features a cyclohexyl group attached to a 5-oxoprolinate moiety.

Key structural features include:

  • A five-membered lactam ring.
  • A carbonyl group adjacent to the nitrogen atom.
  • A cyclohexane ring providing steric bulk that may influence its reactivity and interactions.
Chemical Reactions Analysis

Reactions

Cyclohexyl 5-oxoprolinate participates in various chemical reactions typical for amino acid derivatives. It can act as a nucleophile in acylation reactions or participate in peptide bond formation.

Technical Details

In synthetic applications, Cyclohexyl 5-oxoprolinate has been utilized in:

  • Homologation Reactions: It has been employed in the homologation of alpha-amino acids to beta-amino acids through the Arndt-Eistert reaction, showcasing its versatility as a synthetic intermediate.
  • Peptide Synthesis: Due to its activated ester nature, it can facilitate efficient peptide coupling.
Mechanism of Action

Process and Data

The mechanism of action for Cyclohexyl 5-oxoprolinate primarily revolves around its ability to act as an electrophile in nucleophilic substitution reactions. When coupled with nucleophiles such as amines or alcohols, it forms stable covalent bonds, which are crucial in constructing larger peptide structures or other biologically relevant molecules.

The activation of the ester bond enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and subsequent bond formation.

Physical and Chemical Properties Analysis

Physical Properties

Cyclohexyl 5-oxoprolinate exhibits several notable physical properties:

  • Molecular Weight: Approximately 185.23 g/mol.
  • Appearance: Typically appears as a white to off-white powder.

Chemical Properties

In terms of chemical properties:

  • Solubility: It is soluble in polar solvents such as water and methanol due to the presence of polar functional groups.
  • Stability: The compound is relatively stable under standard laboratory conditions but may undergo hydrolysis if exposed to moisture over extended periods.
Applications

Scientific Uses

Cyclohexyl 5-oxoprolinate has several significant applications in scientific research:

  1. Peptide Synthesis: It serves as an important intermediate in synthesizing peptides due to its ability to form stable bonds with amino acids.
  2. Medicinal Chemistry: Its derivatives are being explored for their potential therapeutic effects, particularly in cancer treatment due to their ability to modulate biological pathways associated with tumor growth .
  3. Biochemical Research: It is used in studies investigating metabolic pathways involving proline derivatives and their roles in cellular processes.
Biosynthetic Pathways and Enzymatic Mechanisms

Role of 5-Oxoprolinate in the γ-Glutamyl Cycle: Comparative Eukaryotic vs. Prokaryotic Systems

The γ-glutamyl cycle represents a fundamental metabolic pathway for glutathione synthesis and recycling across diverse organisms. In eukaryotic systems, 5-oxoproline (pyroglutamate) serves as an obligate intermediate in this cycle, generated from γ-glutamyl amino acids via γ-glutamylcyclotransferase. The cycle culminates with ATP-dependent hydrolysis of 5-oxoproline to glutamate by 5-oxoprolinase (OPLAH), regenerating substrate for glutathione synthesis [1] [6]. This pathway maintains cellular redox balance and facilitates amino acid transport.

Prokaryotes exhibit significant metabolic divergence, as most lack the canonical γ-glutamyl cycle. Despite this, 5-oxoproline accumulation occurs universally through:

  • Spontaneous cyclization of glutamine/glutamate derivatives
  • Enzymatic activity of pyroglutamyl peptidases releasing free 5-oxoproline from polypeptides [4]Comparative studies reveal that prokaryotes utilize alternative 5-oxoproline disposal mechanisms. The pxpABC-encoded pathway functionally replaces the eukaryotic OPLAH system, demonstrating evolutionary convergence in metabolite management. This pathway's predominance in bacteria correlates with the absence of glutathione biosynthesis machinery in species like Bacillus subtilis [3] [4].

Table 1: 5-Oxoproline Metabolism in Eukaryotic vs. Prokaryotic Systems

FeatureEukaryotic SystemsProkaryotic Systems
Primary Pathwayγ-Glutamyl cycle (GSH-dependent)Non-enzymatic formation & peptidase activity
5-Oxoproline DisposalATP-dependent OPLAHpxpABC-encoded 5-oxoprolinase complex
Glutathione DependenceEssential componentGenerally absent
Energy CouplingATP hydrolysisATP hydrolysis
Physiological RoleGSH recycling, amino acid transportMetabolite damage repair

ATP-Dependent vs. ATP-Independent 5-Oxoprolinase Catalysis: Structural and Functional Divergence

The enzymatic conversion of 5-oxoproline to glutamate demonstrates remarkable evolutionary innovation through distinct structural solutions:

Eukaryotic 5-Oxoprolinase (OPLAH)Molecular Architecture: Single polypeptide with dual hydantoinase domains (HyuA/HyuB)• Catalytic Mechanism: ATP hydrolysis drives lactam ring opening, overcoming unfavorable equilibrium (Keq = [glutamate]/[5-oxoproline] ≈ 0.035) [6]Cofactor Requirements: Mandatory Mg2+ and monovalent cations (K+)• Regulatory Features: Substrate stabilization against oxidative inactivation and nitrosylation at cysteine residues [6]

Prokaryotic ATP-Dependent SystemsTripartite Complex: PxpA (fungal lactamase homolog), PxpB/PxpC (allophanate hydrolase homologs)• Operon Organization: pxpA, pxpB, and pxpC genes co-localized in 98% of genomes containing any component [4]Catalytic Synergy: In vitro reconstitution demonstrates all three subunits essential for activity• Deletion Phenotype: pxpABC knockout strains accumulate millimolar 5-oxoproline concentrations and display growth defects even without external 5-oxoproline [3]

ATP-Independent 5-OxoprolinaseA single characterized exception exists in Alcaligenes faecalis:• Thermodynamically constrained by unfavorable equilibrium position• Structurally unrelated to ATP-dependent enzymes• Limited physiological relevance due to kinetic and thermodynamic barriers [4] [6]

Table 2: Functional Comparison of 5-Oxoprolinase Systems

CharacteristicEukaryotic OPLAHProkaryotic PxpABCA. faecalis Enzyme
Subunit CompositionHomodimerHeterotrimeric complexMonomeric
ATP DependenceYesYesNo
Gene FusionHyuA-HyuB fusionSeparate genes (sometimes fused)Single gene
Thermodynamic DriveATP hydrolysisATP hydrolysisNone (Keq unfavorable)
Organism DistributionEukaryotesDiverse prokaryotesA. faecalis only

Spontaneous Cyclization of Glutamine/Glutamate Derivatives: Non-Enzymatic Formation Pathways

Non-enzymatic 5-oxoproline formation constitutes a significant metabolic damage pathway with implications across biological systems:

Glutamine Cyclization• Exhibits exceptional susceptibility with spontaneous conversion rates of ~10% per day under physiological conditions (pH 7.4, 37°C)• Proceeds via nucleophilic attack of α-amino group on side-chain carbonyl carbon• Generates a tetrahedral intermediate that dehydrates to form the lactam ring [4]

Glutamate Cyclization• Occurs at approximately 1/100th the rate of glutamine cyclization• Accelerated by acidic conditions and elevated temperatures• Significant in peptide contexts where N-terminal glutamate residues spontaneously cyclize [4] [7]

Peptide-Derived FormationN-terminal glutaminyl and glutamyl residues in polypeptides undergo cyclization through:

  • Spontaneous intramolecular reactions influenced by local pH
  • Enzymatic catalysis via glutaminyl-peptide cyclotransferases (QCs)The resulting N-terminal pyroglutamate residues confer proteolytic resistance but require specific removal by pyroglutamyl peptidases to regenerate free 5-oxoproline [1] [4]. This non-enzymatic formation necessitates universal detoxification systems, explaining the widespread conservation of 5-oxoprolinases across biological domains despite the absence of γ-glutamyl cycles in most prokaryotes.

Table 3: Kinetics of Non-enzymatic 5-Oxoproline Formation

PrecursorRate Constant (37°C, pH 7.4)Activation EnergyRelative Contribution
Free Glutamine0.12 day-185 kJ/mol~65%
Free Glutamate0.0015 day-192 kJ/mol<5%
N-Terminal Gln0.8-2.4 hr-1 (peptide-dependent)Variable~25%
N-Terminal Glu0.05-0.2 hr-1 (peptide-dependent)Variable~5%

Evolutionary Conservation of Prokaryotic pxpABC Gene Clusters in 5-Oxoproline Metabolism

Genomic architecture analysis reveals extraordinary conservation of pxpABC operons across prokaryotic lineages, indicating strong selective pressure for 5-oxoproline management:

Operon Organization and DistributionUbiquitous Co-occurrence: Among 374 prokaryotic genomes containing any pxp gene, 364 (97.3%) possess the complete pxpABC triad [4]Inverse Genomic Distribution: Mutually exclusive with eukaryote-type 5-oxoprolinase genes (Figure 1B)• Gene Fusion Events: Frequent fusion of pxpB and pxpC homologs into single ORFs• Phylogenetic Spread: Present in 72% of Actinobacteria, 68% of Firmicutes, and 54% of Proteobacteria genomes [4]

Functional ValidationGenetic and biochemical evidence confirms the essential role of this operon:

  • Bacillus subtilis pxpA, pxpB, or pxpC deletion mutants lose growth capacity with 5-oxoproline as nitrogen source
  • Cellular 5-oxoproline concentrations increase ≥20-fold in knockout strains
  • ATP-dependent 5-oxoprolinase activity in lysates requires all three subunits
  • Heterologous expression of E. coli pxpABC in native hosts increases 5-oxoprolinase activity >1,700-fold [3] [4]

Accessory Genetic ElementsThe core operon frequently associates with conserved neighboring genes:• pcp (pyroglutamyl peptidase): Co-localized in >80% of pxpABC-containing genomes• Metal homeostasis genes: ycsG (NRAMP-family transporter) and ycsI (metal chaperone)• ycsG deletion abolishes 5-oxoproline utilization, suggesting metal cofactor requirements• DUF969/DUF979 membrane proteins of unknown function [3] [4]

The universal conservation of these gene clusters despite absence of glutathione metabolism demonstrates that 5-oxoproline represents an unavoidable metabolite damage product requiring dedicated repair systems. This evolutionary pattern exemplifies how essential housekeeping functions can be maintained through non-homologous enzyme systems across biological domains.

Table 4: Genomic Distribution of 5-Oxoproline Metabolism Systems Across 984 Prokaryotic Genomes

Genomic FeatureIncidenceRepresentative Genera
Complete pxpABC operon37.0%Bacillus, Streptomyces, Pseudomonas
Eukaryote-type 5-oxoprolinase11.7%Mycobacterium, Legionella, Burkholderia
ATP-independent oxoprolinase1.0%Alcaligenes
No identified oxoprolinase50.3%Diverse lineages

Properties

CAS Number

31437-47-5

Product Name

Cyclohexyl 5-oxoprolinate

IUPAC Name

cyclohexyl (2S)-5-oxopyrrolidine-2-carboxylate

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C11H17NO3/c13-10-7-6-9(12-10)11(14)15-8-4-2-1-3-5-8/h8-9H,1-7H2,(H,12,13)/t9-/m0/s1

InChI Key

RFWITBCYXRUGIY-VIFPVBQESA-N

SMILES

C1CCC(CC1)OC(=O)C2CCC(=O)N2

Canonical SMILES

C1CCC(CC1)OC(=O)C2CCC(=O)N2

Isomeric SMILES

C1CCC(CC1)OC(=O)[C@@H]2CCC(=O)N2

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